molecular formula C9H13ClN2OS B1447955 2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride CAS No. 1394705-82-8

2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride

Cat. No.: B1447955
CAS No.: 1394705-82-8
M. Wt: 232.73 g/mol
InChI Key: WNJFBVCJZDNTJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride involves several steps. One common method includes the reaction of 4-(Methylsulfanyl)phenol with 2-chloroethanimidamide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride is utilized in a wide range of scientific research fields:

Mechanism of Action

The mechanism of action of 2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The phenoxy group allows for hydrophobic interactions, while the imidamide moiety can form hydrogen bonds with target molecules. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methylsulfanyl)phenoxy]ethanamine hydrochloride
  • 2-[4-(Methylsulfanyl)phenoxy]ethanoic acid
  • 2-[4-(Methylsulfanyl)phenoxy]ethanol

Uniqueness

2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride is unique due to its combination of a phenoxy group with a methylsulfanyl substituent and an ethanimidamide moiety. This structure allows for specific interactions with biological targets, making it valuable in various research applications .

Properties

IUPAC Name

2-(4-methylsulfanylphenoxy)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS.ClH/c1-13-8-4-2-7(3-5-8)12-6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJFBVCJZDNTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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